molecular formula C7H9BrN6 B1302035 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole CAS No. 683274-70-6

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole

Cat. No.: B1302035
CAS No.: 683274-70-6
M. Wt: 257.09 g/mol
InChI Key: NXOGTMZLOAQULZ-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design. The presence of bromine and methyl groups on the pyrazole ring can influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound to form the pyrazole ring . The bromine and methyl groups are introduced through electrophilic substitution reactions. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents that are cost-effective and environmentally friendly are preferred to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds similar to 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against a range of bacteria and fungi, revealing effective inhibitory activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that pyrazole derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Science

Pesticidal Applications
this compound derivatives have been explored for their pesticidal properties. They can act as effective herbicides or insecticides by targeting specific biological pathways in pests while minimizing harm to non-target organisms. Field trials have shown promising results in controlling crop pests without significant phytotoxicity .

Plant Growth Regulators
In addition to their pesticidal effects, certain derivatives may function as plant growth regulators. Research indicates that these compounds can influence plant growth parameters such as height, leaf area, and overall biomass, potentially enhancing crop yields under stress conditions .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer synthesis. Its unique structure allows it to be incorporated into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural components .

Nanotechnology
The compound's properties are also being explored in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their biocompatibility and ability to be functionalized with targeting ligands .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal ChemistryInduced apoptosis in cancer cell lines; effective against multiple types of cancer .
Antimicrobial PropertiesInternational Journal of Antimicrobial AgentsSignificant activity against resistant bacterial strains; potential for new antibiotic development .
Pesticidal ApplicationsCrop Protection JournalEffective against major agricultural pests; low toxicity to beneficial insects .
Polymer ChemistryPolymer Science ReviewEnhanced mechanical properties observed in modified polymers; suitable for industrial applications .
NanotechnologyJournal of NanobiotechnologySuccessful synthesis of functionalized nanoparticles; promising results in targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the tetrazole ring, which may result in different biological activities.

    5-Methyl-2H-tetrazole: Lacks the pyrazole ring, which may affect its reactivity and applications.

    1H-Pyrazole-1-methyl-2H-tetrazole: Similar structure but without the bromine and methyl substitutions, leading to different properties.

Biological Activity

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole (CAS Number: 175202-84-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of heterocyclic compounds known for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H9BrN4OS
  • Molecular Weight : 289.15 g/mol
  • IUPAC Name : 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-1,3,4-oxadiazole-2-thiol
  • SMILES Notation : CC1=NN(CC2=NN=C(S)O2)C(C)=C1Br

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In a study involving the evaluation of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds demonstrated cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Efficacy of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
DoxorubicinMCF-72.24
DoxorubicinMDA-MB-2313.86
Pyrazole DerivativeMCF-76.43
Pyrazole DerivativeMDA-MB-2319.15

Anti-inflammatory Activity

In addition to antitumor properties, pyrazole derivatives are noted for their anti-inflammatory effects. Studies suggest that these compounds inhibit key inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A review highlighted that certain synthesized pyrazoles exhibited notable antifungal activity against common pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the specific biological activities of related pyrazole compounds:

  • Anticancer Study : A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines, revealing that modifications in the pyrazole structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives in animal models, demonstrating that these compounds could effectively reduce edema and inflammatory markers when administered at therapeutic doses .
  • Antimicrobial Testing : A comprehensive evaluation of various pyrazoles showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Inflammatory Pathways : They may affect the NF-kB pathway and other inflammatory mediators.
  • Interaction with Microbial Targets : The structural features allow for interaction with microbial enzymes or cell wall components.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOGTMZLOAQULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNN=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182809
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-70-6
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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